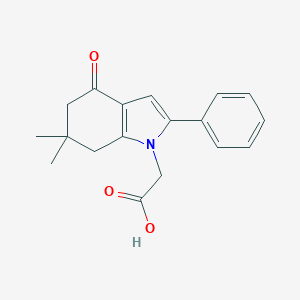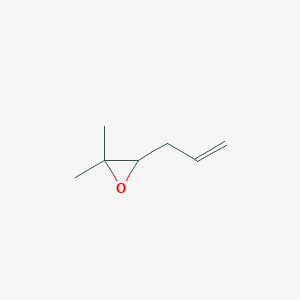
2,2-Dimethyl-3-prop-2-enyloxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Propenyl)-3,3-dimethyloxirane is an organic compound that belongs to the class of epoxides It is characterized by the presence of an oxirane ring (a three-membered cyclic ether) with a propenyl group and two methyl groups attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Propenyl)-3,3-dimethyloxirane can be achieved through several methods. One common approach involves the epoxidation of allylic alcohols using peracids such as m-chloroperbenzoic acid (m-CPBA). The reaction typically occurs under mild conditions, with the peracid acting as an oxidizing agent to form the oxirane ring.
Industrial Production Methods
On an industrial scale, the production of 2-(2-Propenyl)-3,3-dimethyloxirane may involve the use of more efficient and cost-effective methods. One such method is the catalytic epoxidation of allylic alcohols using transition metal catalysts, such as titanium or molybdenum complexes, in the presence of hydrogen peroxide. This method offers higher yields and selectivity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Propenyl)-3,3-dimethyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or carbonyl compounds.
Reduction: Reduction reactions can convert the oxirane ring to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH⁻), amines, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Diols or carbonyl compounds.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted oxirane derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Propenyl)-3,3-dimethyloxirane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives due to its reactive oxirane ring.
Mechanism of Action
The mechanism of action of 2-(2-Propenyl)-3,3-dimethyloxirane involves its ability to undergo ring-opening reactions. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows the compound to interact with various molecular targets, including enzymes and cellular components, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Eugenol: 2-Methoxy-4-(2-propenyl)phenol, a compound with similar propenyl group but different functional groups.
Guaiacol: 2-Methoxyphenol, another compound with a methoxy group but lacking the oxirane ring.
Uniqueness
2-(2-Propenyl)-3,3-dimethyloxirane is unique due to its oxirane ring, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for various synthetic and industrial applications, distinguishing it from other similar compounds that lack the oxirane functionality.
Properties
CAS No. |
118555-08-1 |
|---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
2,2-dimethyl-3-prop-2-enyloxirane |
InChI |
InChI=1S/C7H12O/c1-4-5-6-7(2,3)8-6/h4,6H,1,5H2,2-3H3 |
InChI Key |
BESLJVSRALWQCH-UHFFFAOYSA-N |
SMILES |
CC1(C(O1)CC=C)C |
Canonical SMILES |
CC1(C(O1)CC=C)C |
Synonyms |
Oxirane, 2,2-dimethyl-3-(2-propenyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



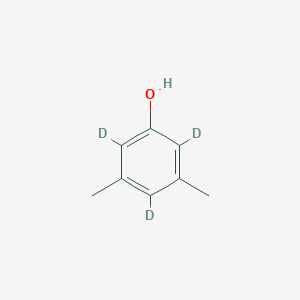
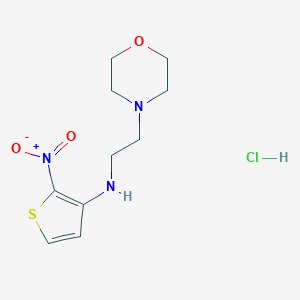
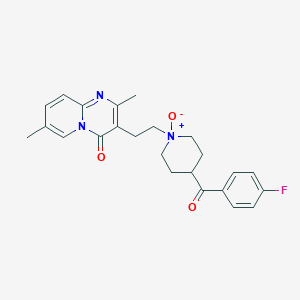
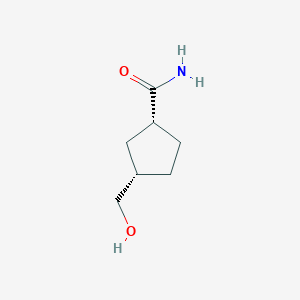
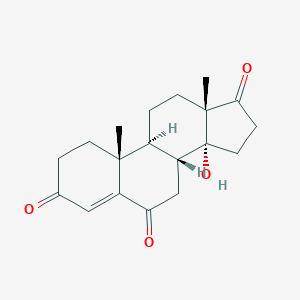
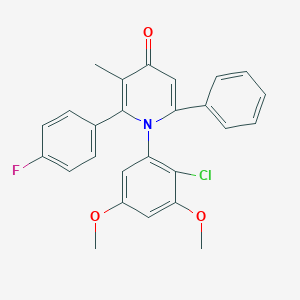
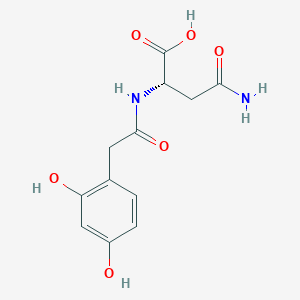
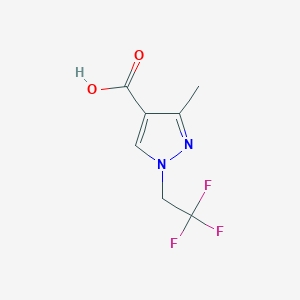
![2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid](/img/structure/B55435.png)
![6-bromo-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B55436.png)
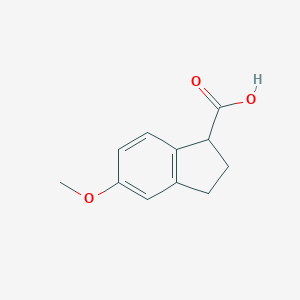
![1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]piperidine](/img/structure/B55440.png)
